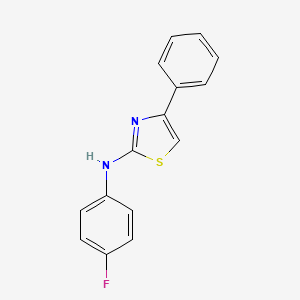

N-(4-Fluorophényl)-4-phényl-1,3-thiazol-2-amine

Vue d'ensemble

Description

UCLA GP130 2, également connu sous le nom de N-(4-Fluorophényl)-4-phényl-2-thiazolamine, est une petite molécule qui agit comme un agoniste du gp130. Il est pénétrant dans le cerveau et possède des propriétés neuroprotectrices. Ce composé est connu pour sa capacité à protéger contre la toxicité induite par le NMDA dans les neurones hippocampiques primaires et à augmenter la phosphorylation de STAT3 dans les cellules SH-SY5Y .

Applications De Recherche Scientifique

UCLA GP130 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Neuroprotection: UCLA GP130 2 protects against NMDA-induced toxicity in primary hippocampal neurons, making it a valuable tool in neuroprotection research.

Signal Transduction: The compound increases STAT3 phosphorylation in SH-SY5Y cells, which is crucial for studying signal transduction pathways.

Drug Development: Due to its brain penetrant properties, UCLA GP130 2 is used in the development of drugs targeting neurological disorders.

Cytokine Research: As a gp130 agonist, the compound is used to study cytokine signaling and its implications in various diseases.

Mécanisme D'action

Target of Action

The primary target of UCLA GP130 2 is gp130 , a signal transducing receptor component . This receptor plays a crucial role in the cytokine signaling pathway, which is involved in a variety of biological processes such as cell growth, differentiation, and survival.

Mode of Action

UCLA GP130 2 acts as an agonist of the gp130 receptor . By binding to this receptor, it triggers a series of intracellular events. One of the key outcomes of this interaction is the increase in STAT3 phosphorylation . This phosphorylation event is a critical step in the activation of the STAT3 signaling pathway, which plays a significant role in cellular responses to cytokines and growth factors.

Biochemical Pathways

The activation of the gp130 receptor by UCLA GP130 2 leads to the activation of the STAT3 signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth and apoptosis. The activation of STAT3 can lead to the transcription of target genes that are involved in these processes.

Pharmacokinetics

It is noted that the compound issoluble in DMSO and ethanol , which suggests that it may have good bioavailability

Result of Action

The activation of the gp130 receptor by UCLA GP130 2 has several cellular effects. It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro . This suggests that the compound may have neuroprotective effects.

Analyse Biochimique

Biochemical Properties

UCLA GP130 2 plays a significant role in biochemical reactions. It interacts with the Gp130 receptor, a type I cytokine receptor, and increases STAT3 phosphorylation in SH-SY5Y cells . The nature of these interactions involves the binding of UCLA GP130 2 to the Gp130 receptor, which triggers a cascade of intracellular signaling events.

Cellular Effects

UCLA GP130 2 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the STAT3 pathway . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of UCLA GP130 2 involves its binding to the Gp130 receptor, which leads to the activation of the STAT3 pathway . This activation can result in changes in gene expression and cellular metabolism, contributing to the compound’s neuroprotective effects.

Temporal Effects in Laboratory Settings

It has been shown to protect against NMDA-induced toxicity in primary hippocampal neurons in vitro , suggesting that it may have long-term effects on cellular function.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'UCLA GP130 2 implique la réaction de la 4-fluoroaniline avec la 4-phényl-2-thiazolamine dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. On sait que le composé est synthétisé avec un degré de pureté élevé (≥98%) et est soluble dans le DMSO et l'éthanol .

Méthodes de production industrielle

Les méthodes de production industrielle de l'UCLA GP130 2 ne sont pas largement documentéesLe processus de production garantit une pureté et une cohérence élevées, adaptées à la recherche en laboratoire .

Analyse Des Réactions Chimiques

Types de réactions

L'UCLA GP130 2 subit principalement des réactions de substitution en raison de la présence des groupes fluorophényle et thiazolamino. Ces réactions sont généralement réalisées dans des conditions contrôlées pour maintenir l'intégrité du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'UCLA GP130 2 comprennent des solvants comme le DMSO et l'éthanol. Les réactions sont généralement conduites à température ambiante ou à des températures légèrement élevées pour garantir des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l'UCLA GP130 2 sont généralement des dérivés du composé original, modifiés pour améliorer son activité biologique ou sa solubilité.

Applications de la recherche scientifique

L'UCLA GP130 2 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi ses applications notables, on peut citer :

Transduction du signal : Le composé augmente la phosphorylation de STAT3 dans les cellules SH-SY5Y, ce qui est crucial pour étudier les voies de transduction du signal.

Développement de médicaments : En raison de ses propriétés pénétrantes dans le cerveau, l'UCLA GP130 2 est utilisé dans le développement de médicaments ciblant les troubles neurologiques.

Recherche sur les cytokines : En tant qu'agoniste du gp130, le composé est utilisé pour étudier la signalisation des cytokines et ses implications dans diverses maladies.

Mécanisme d'action

L'UCLA GP130 2 exerce ses effets en agissant comme un agoniste du gp130. Il se lie au récepteur gp130, ce qui conduit à l'activation des voies de signalisation en aval. L'une des principales voies impliquées est la phosphorylation de STAT3, qui joue un rôle essentiel dans la survie et la prolifération cellulaires. Les effets neuroprotecteurs du composé sont attribués à sa capacité à moduler la toxicité induite par le NMDA, protégeant ainsi les neurones des dommages .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires à l'UCLA GP130 2 comprennent d'autres agonistes du gp130 et des mimétiques peptidiques de l'humanine. Ces composés partagent des mécanismes d'action similaires et sont utilisés dans des applications de recherche connexes.

Unicité

Ce qui distingue l'UCLA GP130 2 des autres composés similaires, c'est sa grande pureté, ses propriétés pénétrantes dans le cerveau et sa capacité spécifique à protéger contre la toxicité induite par le NMDA. Cela en fait un outil précieux dans la recherche sur la neuroprotection et la transduction du signal .

Conclusion

L'UCLA GP130 2 est un composé polyvalent ayant des applications significatives dans la recherche scientifique. Ses propriétés uniques et ses mécanismes d'action en font un outil précieux pour étudier la neuroprotection, la transduction du signal et la signalisation des cytokines. Au fur et à mesure que la recherche progresse, l'UCLA GP130 2 promet de nouvelles avancées dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKMQDIAPGOWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

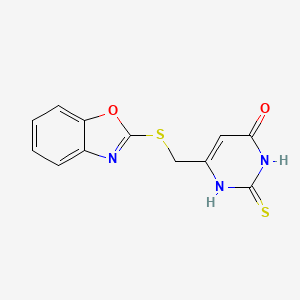

![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)

![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)

![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)